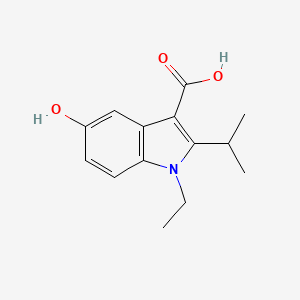

1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid

Description

1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid (CAS: 2059999-29-8) is an indole-derived carboxylic acid with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . Its structure features an ethyl group at position 1, a hydroxyl group at position 5, an isopropyl group at position 2, and a carboxylic acid moiety at position 3 of the indole ring.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1-ethyl-5-hydroxy-2-propan-2-ylindole-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO3/c1-4-15-11-6-5-9(16)7-10(11)12(14(17)18)13(15)8(2)3/h5-8,16H,4H2,1-3H3,(H,17,18) |

InChI Key |

QQZZITAJWACZAY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)O)C(=C1C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds under acidic conditions to form the indole core. Subsequent functional group modifications, such as alkylation, hydroxylation, and carboxylation, are carried out to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The indole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Carboxylic Acid Position : The target compound has a carboxylic acid at position 3, similar to 7-methoxy-1H-indole-3-carboxylic acid and 7-chloro-1-(5-ethylfuran-2-yl)-1H-indole-3-carboxylic acid . In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid has the carboxylic acid at position 2, which may alter electronic distribution and hydrogen-bonding capacity .

Halogenated derivatives (e.g., 7-Cl in ) often exhibit enhanced stability and altered reactivity compared to hydroxyl- or methoxy-substituted analogs. Amino and aryl groups (e.g., cyclopentylamino at position 7 in ) may enhance binding affinity in biological systems.

Functional Group Impact :

- The 5-hydroxy group in the target compound contrasts with 5-carboxylic acid in 1-methyl-1H-indole-5-carboxylic acid , which could influence acidity and metal-chelation properties.

- Methoxy groups (e.g., in ) generally increase lipophilicity compared to hydroxyl groups.

Implications of Structural Differences

Solubility : Hydroxyl and carboxylic acid groups enhance hydrophilicity, but bulky substituents (isopropyl, ethyl) may counterbalance this effect.

Reactivity : The 5-hydroxy group could participate in oxidation reactions, unlike chloro or methoxy substituents.

Biological Activity

1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid, a derivative of indole, has garnered attention for its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The chemical structure of 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid can be represented as follows:

Anticancer Activity

Recent studies have explored the anticancer properties of indole derivatives, including 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound was evaluated against A549 (human lung adenocarcinoma) and other cancer cell lines.

- Mechanism of Action : It is suggested that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptotic markers and cell cycle regulators.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid | A549 | 25 | Induces apoptosis |

| Comparison Compound A | A549 | 30 | Cell cycle arrest |

| Comparison Compound B | MCF7 | 20 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial efficacy of 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid has also been assessed against various pathogens.

Key Findings:

- Pathogens Tested : The compound showed activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Escherichia coli | >64 |

| Pseudomonas aeruginosa | >64 |

The results indicate that while the compound exhibits promising activity against certain strains, its effectiveness varies significantly across different bacterial species.

Case Study 1: Anticancer Activity in Vivo

A study conducted on mice bearing A549 tumors demonstrated that administration of 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid resulted in a significant reduction in tumor size compared to control groups. The treatment was well tolerated with no significant adverse effects noted.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it could serve as a potential candidate for treating infections caused by resistant strains, particularly when used in combination with other antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.